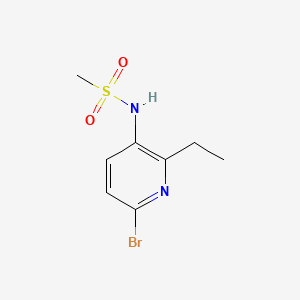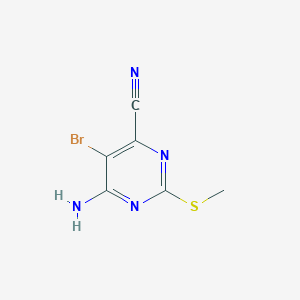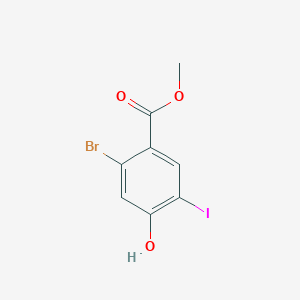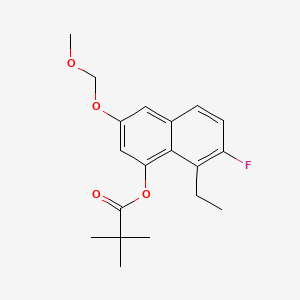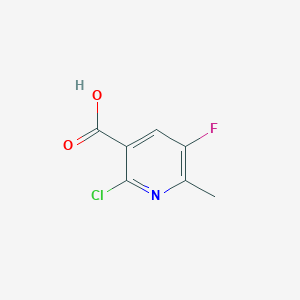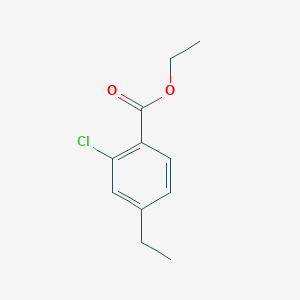![molecular formula C11H19NO2 B13915427 Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
Methyl 1-azaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-azaspiro[45]decane-7-carboxylate is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-azaspiro[4.5]decane-7-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Methyl 1-azaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-azaspiro[4.5]decane-8-carboxylate: Similar in structure but with a different position of the carboxylate group.
1-oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic structure, leading to different chemical properties.
Spirotetramat: A spirocyclic insecticide with a different functional group arrangement.
Uniqueness
Methyl 1-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
methyl 1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3 |
Clé InChI |
LKUGHHDULAFSRF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC2(C1)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)

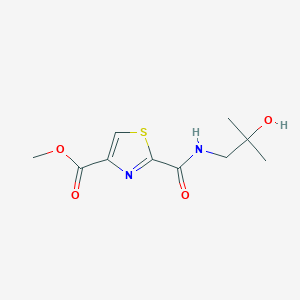
![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13915385.png)
